

Application Notes and Protocols: Photocatalytic Degradation of Pollutants using LaNiO₃

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

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These application notes provide a comprehensive overview of the use of Lanthanum Nickelate (LaNiO₃) perovskite as a photocatalyst for the degradation of various environmental pollutants. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Lanthanum nickelate (LaNiO₃), a perovskite-type oxide, has garnered significant interest as a photocatalyst due to its unique electronic structure, thermal stability, and catalytic activity.^[1] Its ability to absorb visible light makes it a promising material for environmental remediation through the degradation of organic pollutants in wastewater.^{[2][3]} LaNiO₃ can be synthesized through various methods and can be used in its pure form or as a composite with other materials to enhance its photocatalytic efficiency.^{[4][5][6]}

Data Presentation: Photocatalytic Degradation Efficiency

The photocatalytic performance of LaNiO₃ and its composites against various pollutants is summarized below.

Catalyst	Pollutant (Concentration)	Catalyst Conc.	Light Source	Degradation Efficiency	Time	Rate Constant (k)	Reference
LaNiO ₃ -rGO (1:1)	Brilliant Green	Not Specified	Visible Light	83%	Not Specified	Not Specified	[4]
LaNiO ₃ -rGO (1:1)	Ciprofloxacin	Not Specified	Visible Light	64%	Not Specified	Not Specified	[4]
5% LaNiO ₃ /Ag ₃ PO ₄	Rhodamine B (50 mg/L)	25 mg in 50 mL	100W LED	~100%	20 min	0.213 min ⁻¹	[5][7][8]
5% LaNiO ₃ /Ag ₃ PO ₄	Methyl Orange (50 mg/L)	25 mg in 50 mL	100W LED	99.5%	20 min	0.1804 min ⁻¹	[5][8]
LaNiO ₃ /TiO ₂	Methyl Orange (10 mg/L)	Not Specified	Visible Light	2x higher than pure LaNiO ₃	75 min	Not Specified	[6]
LaNiO ₃ /TiO ₂	Methyl Orange (20 mg/L)	Not Specified	Visible Light	3x higher than pure LaNiO ₃	75 min	Not Specified	[6]
La _{0.875} Sr _{0.125} NiO ₃ - σ	Methyl Orange (10 mg/L)	250 mg in 100 mL	Simulated Solar	100%	80 min	-0.05217 min ⁻¹	[9]
Undoped LaNiO ₃ - σ	Methyl Orange (10 mg/L)	250 mg in 100 mL	Simulated Solar	92%	80 min	-0.03245 min ⁻¹	[9]
LaNiO ₃ (Sol-Gel)	Methyl Orange	Not Specified	Visible Light	74.9%	5 h	0.1520 (10 ⁻² gL ⁻¹ h ⁻¹)	[10]
LaNiO ₃ - δ	Methyl Orange (5 ppm)	1.5 g/L	Dark Ambient	94.3%	4 h	Not Specified	[11]

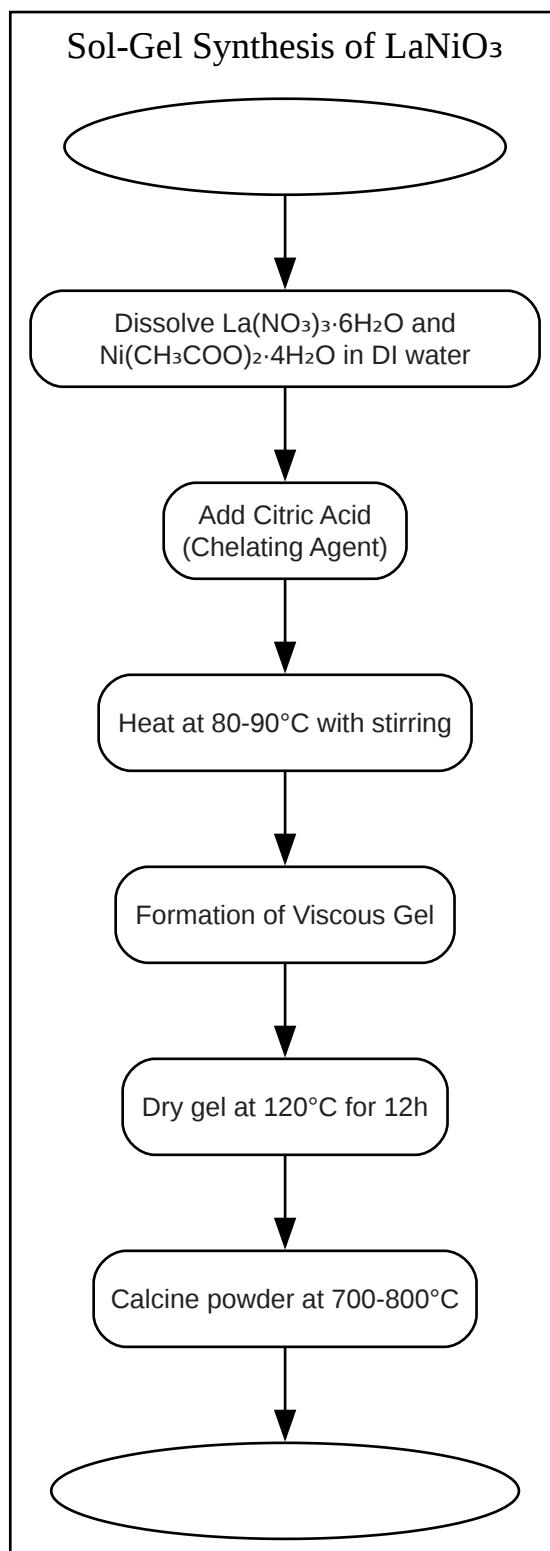
Experimental Protocols

3.1. Synthesis of LaNiO₃ Photocatalyst

Several methods can be employed for the synthesis of LaNiO₃ nanoparticles. The sol-gel method is a common and effective technique.

Protocol: Sol-Gel Synthesis of LaNiO₃[\[9\]](#)[\[10\]](#)

- Precursor Preparation: Dissolve stoichiometric amounts of Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) and Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) in deionized water.
- Chelation: Add citric acid to the solution in a 1.5:1 molar ratio with respect to the total metal ions. The citric acid acts as a chelating agent.
- Gel Formation: Heat the solution at 80-90°C with continuous stirring until a viscous gel is formed.
- Drying: Dry the gel in an oven at 120°C for 12 hours to remove the solvent.
- Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 700-800°C) for several hours to obtain the crystalline LaNiO₃ perovskite phase.[\[6\]](#)



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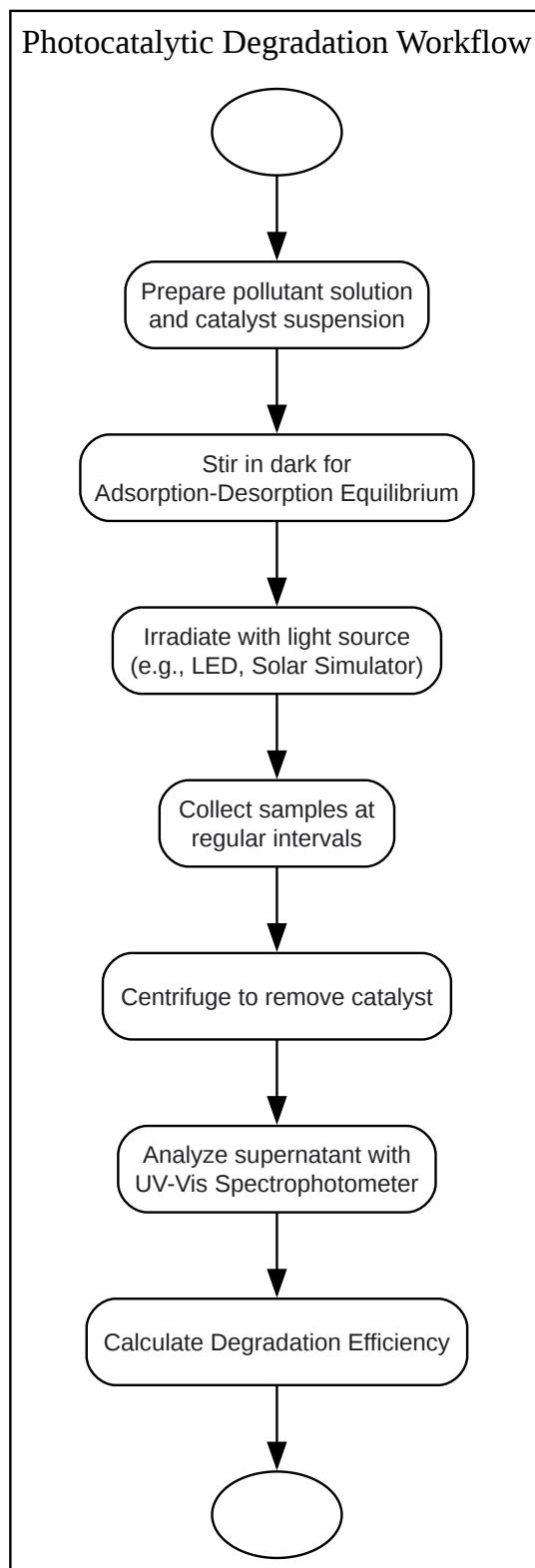
Sol-Gel Synthesis Workflow for LaNiO₃.

3.2. Photocatalytic Degradation Experiment

The following protocol outlines a typical experimental setup for evaluating the photocatalytic activity of LaNiO_3 .

Protocol: Evaluation of Photocatalytic Activity[5][9]

- Catalyst Suspension: Disperse a specific amount of LaNiO_3 catalyst (e.g., 25 mg) into a known volume of the pollutant solution (e.g., 50 mL of 50 mg/L Rhodamine B).
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
- Photocatalytic Reaction: Expose the suspension to a light source (e.g., a 100W LED lamp or simulated solar irradiation) under continuous stirring.
- Sample Collection: At regular time intervals, withdraw aliquots of the suspension.
- Analysis: Centrifuge the collected samples to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the pollutant to determine the change in its concentration.
- Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: $\text{Degradation (\%)} = ((C_0 - C_t) / C_0) * 100$, where C_0 is the initial concentration and C_t is the concentration at time 't'.



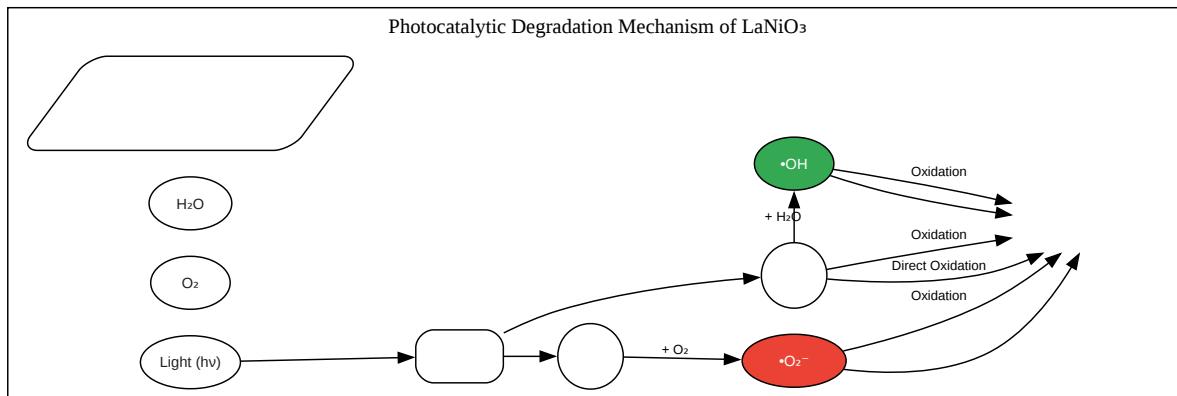
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Experimental Workflow for Photocatalysis.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of pollutants by LaNiO_3 involves the generation of reactive oxygen species (ROS) upon light irradiation.

- Light Absorption: LaNiO_3 absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole (e^- - h^+) pairs.
- Charge Separation: The photogenerated electrons and holes separate and migrate to the catalyst surface.
- ROS Formation:
 - The holes (h^+) in the valence band can directly oxidize the organic pollutant molecules.
 - These holes can also react with water molecules (H_2O) or hydroxide ions (OH^-) to produce highly reactive hydroxyl radicals ($\cdot\text{OH}$).
 - The electrons (e^-) in the conduction band can react with dissolved oxygen (O_2) to form superoxide anion radicals ($\cdot\text{O}_2^-$).
- Pollutant Degradation: The organic pollutants are degraded into simpler, less harmful compounds, and ultimately mineralized to CO_2 , H_2O , and inorganic ions by the highly reactive ROS ($\cdot\text{OH}$, $\cdot\text{O}_2^-$) and direct oxidation by holes.^[9] Radical trapping experiments have confirmed that holes (h^+) and superoxide anion radicals ($\cdot\text{O}_2^-$) are the primary species responsible for the degradation of dyes like Rhodamine B and Methyl Orange.^{[5][7][8]}



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Mechanism of Pollutant Degradation.

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